3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic molecule featuring a quinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group. Its molecular formula is C₁₇H₁₀ClN₃O₂, with a molecular weight of 323.74 g/mol (inferred from structural analogs in –12). The oxadiazole moiety enhances metabolic stability and bioavailability, while the chloro substituent influences electronic properties and binding interactions .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZMCZVAHMCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a novel hybrid structure combining the oxadiazole and quinoline moieties. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.67 g/mol. The presence of the chlorophenyl group and the oxadiazole ring contributes to its unique biological activity profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives, including those that incorporate quinoline structures. The mechanism of action typically involves:
- Inhibition of key enzymes : Many oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are crucial for cancer cell proliferation .
- Cytotoxic effects on cancer cell lines : Research indicates that various oxadiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, modifications to the oxadiazole scaffold have resulted in compounds that selectively induce apoptosis in malignant cells while sparing normal cells .
Antimicrobial Activity
Compounds containing oxadiazole and quinoline structures have also been evaluated for their antimicrobial properties. Studies have shown:
- Broad-spectrum activity : These compounds display activity against a range of pathogens including bacteria and fungi. For example, certain 1,3,4-oxadiazole derivatives have been noted for their effectiveness against drug-resistant bacterial strains .
- Mechanisms of action : The antimicrobial effects are often attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Other Activities
In addition to their anticancer and antimicrobial activities, these compounds have also demonstrated:
- Anti-inflammatory properties : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant activity : The ability to scavenge free radicals has been observed in certain oxadiazole derivatives, contributing to their protective effects against oxidative stress-related conditions .
Case Study 1: Anticancer Potential
A study focused on a series of 1,3,4-oxadiazole derivatives showed that modifications at the 5-position significantly enhanced cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value of 10 µM compared to standard chemotherapeutics which had IC50 values ranging from 15 to 30 µM .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds had minimum inhibitory concentrations (MIC) lower than that of conventional antibiotics such as ciprofloxacin .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The incorporation of the chlorophenyl group in this compound may enhance its efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The quinoline structure is often associated with anticancer activity. Preliminary studies suggest that 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action could involve the induction of apoptosis or disruption of cellular signaling pathways.
Antiviral Activity
Emerging research points to the potential antiviral properties of oxadiazole derivatives. The unique structure of this compound may allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.
Synthetic Routes
- Step 1: Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.
- Step 2: Coupling reactions to attach the chlorophenyl group to the oxadiazole.
- Step 3: Final condensation with quinoline derivatives to yield the target compound.
These synthetic routes are often optimized for yield and purity using various catalysts and reaction conditions.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against different cell lines. Results typically include measurements of cell viability and apoptosis rates.
Structure-Activity Relationship (SAR) Studies
SAR studies help elucidate how modifications to the chemical structure affect biological activity. For example, variations in substituents on the quinoline or oxadiazole moieties can lead to significant changes in potency and selectivity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Features :
- 1,2,4-Oxadiazole ring : Contributes to hydrogen bonding and dipole interactions.
- 3-Chlorophenyl group : Enhances lipophilicity and may modulate target affinity.
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with its closest analogs, highlighting substituent variations and their implications:
Key Observations :
- Chlorophenyl Position : The 3-chlorophenyl substituent (target) offers optimal steric and electronic effects for target binding compared to 2- or 4-chlorophenyl analogs .
- Substituent Lipophilicity : The methylthio group in ’s compound enhances lipophilicity, which may improve membrane permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, 1,2,4-oxadiazole rings are formed by reacting 3-chlorophenyl-substituted amidoximes with quinolinone derivatives under reflux in anhydrous solvents like DMF or THF. Catalysts such as EDCI or HOBt improve yields (up to 70–80%) by facilitating amide bond formation .
- Data Analysis : Yields vary with substituent electronic effects; electron-withdrawing groups (e.g., Cl on phenyl) stabilize intermediates, reducing side reactions. IR and H/C NMR confirm cyclization (e.g., oxadiazole C=N stretch at 1650–1680 cm, quinolinone carbonyl at 1720 cm) .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
- Methodology : Multi-nuclear NMR (H, C, DEPT-135) and high-resolution mass spectrometry (HRMS) are standard. For example, the quinolinone proton at δ 8.2–8.5 ppm (d, J = 8 Hz) and oxadiazole-linked aromatic protons (δ 7.4–7.8 ppm, multiplet) are diagnostic. C NMR shows oxadiazole carbons at δ 165–170 ppm and quinolinone C=O at δ 178–180 ppm .
- Advanced Tip : Use H-N HMBC to resolve ambiguities in oxadiazole connectivity, as seen in related oxadiazole-quinolinone hybrids .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for oxadiazole-containing heterocycles?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is critical. For example, SHELX programs handle twinning and disorder common in oxadiazole derivatives. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack parameter for absolute configuration .
- Case Study : In , torsional angles (e.g., C4–N1–N2–C2 dihedral angle of 172.3°) were refined using restraints due to thermal motion, resolving discrepancies between NMR and preliminary XRD models .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodology : Replace the 3-chlorophenyl group with bioisosteres (e.g., 3-fluorophenyl, pyridinyl) and evaluate activity. For instance, in , replacing Cl with CF enhanced binding to PD-L1 (IC from 380 nM to 120 nM).
- Data Interpretation : Correlate Hammett σ values of substituents with activity trends. Use molecular docking (e.g., MOE software) to predict interactions, as demonstrated in benzimidazole-oxadiazole hybrids .
Q. What experimental designs mitigate challenges in in vitro assays for this compound?
- Methodology : Address solubility issues via co-solvents (e.g., DMSO ≤ 0.1% v/v) and use kinetic solubility assays. For cytotoxicity studies (e.g., against cancer cell lines), include a positive control (e.g., doxorubicin) and validate via ATP-based luminescence .
- Advanced Tip : Use LC-MS to monitor metabolic stability in microsomal assays, as oxadiazoles are prone to hydrolysis in acidic conditions .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental NMR chemical shifts?
- Methodology : Compare DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. For example, in , deviations > 0.3 ppm for quinolinone protons indicated solvent effects (CDCl vs. DMSO-d) or conformational flexibility.
- Resolution : Use solvent correction factors and dynamic NMR (VT-NMR) to probe rotameric equilibria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
